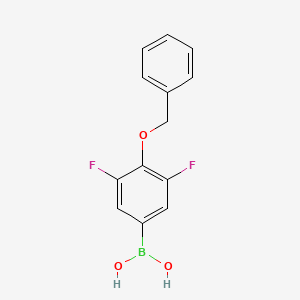

4-Benzyloxy-3,5-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

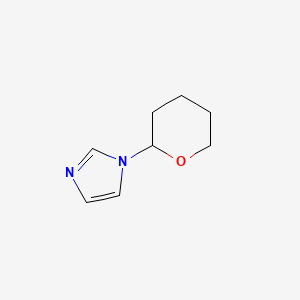

4-Benzyloxy-3,5-difluorophenylboronic acid is a chemical compound with the linear formula C13 H11 B F2 O3 . It has a molecular weight of 264.04 . The compound is typically 95% pure .

Synthesis Analysis

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. The synthesized compound can be purified through column chromatography and characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry.Molecular Structure Analysis

The InChI code for 4-Benzyloxy-3,5-difluorophenylboronic acid is 1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Chemical Reactions Analysis

Boron reagents like 4-Benzyloxy-3,5-difluorophenylboronic acid are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . The compound is stable under normal conditions but should be protected from moisture .Applications De Recherche Scientifique

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application : The process involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Pharmaceuticals, Catalysts, and Fluorescent Probes

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : This compound is used in the synthesis of pharmaceuticals, catalysts, and fluorescent probes.

- Methods of Application : The specific methods of application are not detailed in the source.

- Results or Outcomes : The outcomes of these syntheses are diverse, as they result in a variety of different compounds used in various fields.

Benzylic Oxidations and Reductions

- Scientific Field : Organic Chemistry

- Summary of Application : This compound can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are diverse, as they result in a variety of different compounds .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

- Scientific Field : Materials Science

- Summary of Application : This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

- Methods of Application : The process involves palladium-catalyzed cross-couplings .

- Results or Outcomes : The outcomes of these syntheses are novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Summary of Application : This compound can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, useful for generating carbon-carbon bonds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are diverse, as they result in a variety of different compounds .

Synthesis of Novel Biologically Active Terphenyls

- Scientific Field : Medicinal Chemistry

- Summary of Application : This compound has been used to make novel biologically active terphenyls .

- Methods of Application : The process involves a reactant in Suzuki coupling using microwave and triton B catalyst .

- Results or Outcomes : The outcomes of these syntheses are novel biologically active terphenyls .

Safety And Hazards

Propriétés

IUPAC Name |

(3,5-difluoro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUHRGQYLQMLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716589 |

Source

|

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3,5-difluorophenylboronic acid | |

CAS RN |

156635-88-0 |

Source

|

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)